![molecular formula C12H17N5O3S2 B2538507 N,N-二甲基-4-(4-氧代噻吩并[3,2-d][1,2,3]三嗪-3(4H)-基)哌啶-1-磺酰胺 CAS No. 2034532-88-0](/img/structure/B2538507.png)

N,N-二甲基-4-(4-氧代噻吩并[3,2-d][1,2,3]三嗪-3(4H)-基)哌啶-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

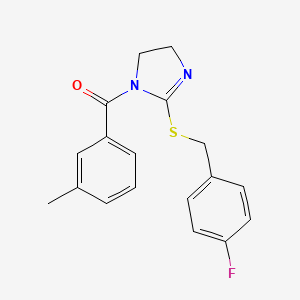

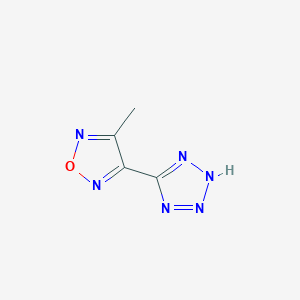

The compound N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide is a sulfonamide derivative that is likely to possess biological activity given the known activities of similar sulfonamide compounds. Sulfonamides are a class of organic compounds that contain a sulfonyl amide functional group. They are well known for their various biological activities, including antimicrobial and enzyme inhibition properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. In the case of compounds similar to the one , the synthesis may involve the reaction of cyanuric chloride with sulfanilamide or related compounds, followed by derivatization with nucleophiles such as ammonia, hydrazine, or amines . Another approach to synthesizing sulfonamide derivatives involves coupling benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For instance, the presence of a 1,3,5-triazine moiety has been shown to be effective in inhibiting carbonic anhydrase isozymes, with the activity being affected by the substituents attached to the triazine ring . Similarly, the tautomeric forms of sulfonamide-1,2,4-triazine derivatives, such as sulfonimide and sulfonamide, can co-exist and are influenced by solvent polarity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including tautomerism, as seen in sulfonamide-1,2,4-triazine derivatives . The reactivity of these compounds can also be influenced by the substituents on the sulfonamide group, which can participate in intermolecular hydrogen bonding, affecting the compound's stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their biological activity. These properties include solubility, hydrogen bonding potential, and the ability to form stable conformations. The presence of different substituents can lead to variations in these properties, which in turn can affect the compound's bioactivity. For example, the bioactivity of O-substituted derivatives of sulfonamides bearing a piperidine nucleus was found to be significant against certain enzymes . Additionally, the antimicrobial activity of sulfonamide derivatives can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings .

科学研究应用

除草活性

草甘膦,俗称百草枯,是一种高效除草剂。它作用迅速,不具选择性,接触后能有效杀死绿色植物组织。然而,它的毒性并不局限于植物——由于其氧化还原活性会产生超氧阴离子,因此对人和动物构成了重大风险。 值得注意的是,草甘膦与帕金森病的发展有关 。尽管它很有效,但它在 58 个国家被禁止。

有机合成

草甘膦衍生物在有机合成中有着广泛的应用。例如:

- 选择性氧化:研究人员已将草甘膦应用于甲基芳烃的选择性氧化,以生产含氧芳香族化学品。 这些羰基产物是塑料、合成纤维、药物和香料中用途广泛的合成砌块 .

- 环加成反应:草甘膦可以参与 1,3-偶极环加成反应,从而形成有趣的杂环化合物。 例如,它与乙炔二羧酸二甲酯反应,生成四氢吡唑并[1,5-c]嘧啶 .

农业研究

草甘膦的除草特性在农业中仍然具有重要意义。科学家正在研究它对作物健康、杂草控制和可持续农业实践的影响。

Paraquat - Wikipedia Selective Oxidation of Methyl Aromatics Synthesis of Dimethyl Esters of Tetrahydropyrazolo[1,5-c]pyrimidines

属性

IUPAC Name |

N,N-dimethyl-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O3S2/c1-15(2)22(19,20)16-6-3-9(4-7-16)17-12(18)11-10(13-14-17)5-8-21-11/h5,8-9H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFBFFZNFXABET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)

![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)

![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2538435.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)

![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)

![2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2538440.png)

![4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide](/img/structure/B2538441.png)